2-(1,1-Difluoroethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(1,1-Difluoroethyl)naphthalene” is a chemical compound that consists of a naphthalene core with a difluoroethyl group attached to its second carbon atom . It is commonly used as a building block in organic chemistry and can be employed in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of “2-(1,1-Difluoroethyl)naphthalene” involves complex chemical reactions. One study suggests that it can be synthesized directly through Suzuki coupling reaction between 2,6-dibromonaphthalene and boric acid intermediate . Another study indicates that it can be produced by reacting naphthalene with formaldehyde and HCl in the presence of ZnCl2 .
Molecular Structure Analysis
The molecular formula of “2-(1,1-Difluoroethyl)naphthalene” is C12H10F2 . It has an average mass of 192.205 Da and a mono-isotopic mass of 192.075058 Da .
Chemical Reactions Analysis
Naphthalene and its derivatives, including “2-(1,1-Difluoroethyl)naphthalene”, are more reactive than benzene in both substitution and addition reactions . They undergo various reactions such as nitration, sulphonation, halogenation, Friedel-Craft alkylation, and acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1,1-Difluoroethyl)naphthalene” include a density of 1.1±0.1 g/cm3, a boiling point of 268.9±25.0 °C at 760 mmHg, and a flash point of 96.3±11.0 °C . It also has a molar refractivity of 53.5±0.3 cm3 .
Scientific Research Applications
Supramolecular Chemistry and Molecular Switching Devices
Naphthalene diimides are extensively used in supramolecular chemistry. They form the basis of host-guest complexes and molecular switching devices, including catenanes and rotaxanes. This application is significant for the development of advanced materials and nanotechnology (Kobaisi et al., 2016).
Sensors and Gelators
NDIs have been employed as sensors and gelators for sensing aromatic systems. Their unique chemical structure allows them to interact with various compounds, making them useful in detecting specific chemicals or environmental conditions (Bhosale, Jani, & Langford, 2008).
Catalysis and Anion-π Interactions
The role of NDIs in catalysis, especially through anion-π interactions, is a notable area of research. These interactions are crucial in various chemical processes and can lead to the development of more efficient and environmentally friendly catalysts (Kobaisi et al., 2016).
Photovoltaic Devices and Artificial Photosynthesis
Core-substituted naphthalene diimides (cNDIs) are being researched for their potential in solar cell technology and artificial photosynthesis. Their unique properties could lead to more efficient ways of harnessing solar energy (Bhosale, Jani, & Langford, 2008).
Fluorescence Microscopy and Biological Imaging
Certain naphthalene derivatives are used as fluorescent dyes in biological imaging. They are particularly useful in fluorescence microscopy due to their solvent polarity and viscosity-sensitive properties, allowing for high-resolution imaging in biological contexts (Jacobson et al., 1996).
Environmental Applications
Naphthalene and its derivatives are also significant in environmental science, particularly in understanding the atmospheric reactions and degradation processes of polycyclic aromatic hydrocarbons (PAHs) (Sasaki, Aschmann, Kwok, Atkinson, & Arey, 1997).
Biodegradation Research
Stable isotope probing, a technique used in biodegradation research, has been applied to study naphthalene catabolism in complex microbial communities. This application is crucial for understanding the environmental impact and breakdown of naphthalene compounds (Wackett, 2004).
properties
IUPAC Name |
2-(1,1-difluoroethyl)naphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2/c1-12(13,14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXONBWDKWZKXMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Difluoroethyl)naphthalene |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.